molecular formula C16H12ClN5O3S B12014596 4-((2-CL-5-Nitrobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 613249-38-0

4-((2-CL-5-Nitrobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12014596
CAS No.: 613249-38-0
M. Wt: 389.8 g/mol
InChI Key: BTNWKMONFWMLAZ-GIJQJNRQSA-N
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Description

4-((2-Chloro-5-nitrobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring, a nitrobenzylidene group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Nitrobenzylidene Group: This step involves the condensation of the triazole derivative with 2-chloro-5-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Methoxyphenyl Group: The final step includes the nucleophilic substitution reaction where the methoxyphenyl group is introduced, often using a methoxyphenyl halide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the nitrobenzylidene and methoxyphenyl groups enhances its biological activity, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound in the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can bind to enzyme active sites, inhibiting their function and disrupting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Chloro-5-nitrobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methoxy group.

    4-((2-Chloro-5-nitrobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure with the methoxy group in a different position.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in 4-((2-Chloro-5-nitrobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds. This structural variation can lead to differences in binding affinity and selectivity towards biological targets, making it a distinct and valuable compound for research and development.

Properties

CAS No.

613249-38-0

Molecular Formula

C16H12ClN5O3S

Molecular Weight

389.8 g/mol

IUPAC Name

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClN5O3S/c1-25-13-4-2-3-10(8-13)15-19-20-16(26)21(15)18-9-11-7-12(22(23)24)5-6-14(11)17/h2-9H,1H3,(H,20,26)/b18-9+

InChI Key

BTNWKMONFWMLAZ-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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